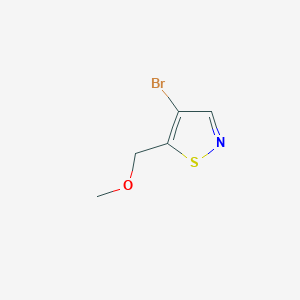

4-Bromo-5-(methoxymethyl)-1,2-thiazole

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Organic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a privileged scaffold in the design and discovery of new pharmaceuticals and functional materials. mdpi.comnih.gov Its unique electronic properties and ability to engage in various chemical transformations make it a versatile building block for organic chemists. globalresearchonline.net The thiazole moiety is present in a wide array of natural products, most notably in Vitamin B1 (thiamine), and in numerous synthetic drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. mdpi.comnih.gov The stability of the thiazole ring, coupled with the potential for functionalization at multiple positions, allows for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.

Overview of Halogenated Thiazole Derivatives in Contemporary Chemical Research

The introduction of halogen atoms, particularly bromine, onto the thiazole ring significantly influences the molecule's reactivity and biological profile. Halogenated thiazoles serve as key intermediates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are instrumental in the construction of complex molecular architectures. nih.govmdpi.comomicsdi.orgresearchgate.net The carbon-bromine bond at the 4-position of the thiazole ring provides a reactive handle for the introduction of various substituents, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. wikipedia.org Furthermore, the presence of a halogen can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic properties. In some instances, halogenation has been shown to directly contribute to the biological activity of thiazole-containing compounds. nih.gov

Strategic Utility of Methoxymethyl Ethers in Heterocyclic Chemistry

Methoxymethyl (MOM) ethers are widely employed as protecting groups for hydroxyl and other nucleophilic functional groups in multistep organic synthesis. wikipedia.orgadichemistry.com The MOM group is introduced to mask the reactivity of a functional group, allowing chemical transformations to be carried out on other parts of the molecule without unintended side reactions. adichemistry.comyoutube.com It is generally stable to a range of reaction conditions, including those involving strong bases and nucleophiles, but can be readily cleaved under acidic conditions to regenerate the original functional group. wikipedia.orgeurekaselect.comresearchgate.netresearchgate.net In the context of heterocyclic chemistry, the use of MOM ethers allows for the strategic manipulation of complex molecules, facilitating the synthesis of targets that would otherwise be difficult to access. nih.govresearchgate.netnih.goviaea.org

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-(methoxymethyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-8-3-5-4(6)2-7-9-5/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGZLLPNOZNXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Methoxymethyl 1,2 Thiazole

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-Bromo-5-(methoxymethyl)-1,2-thiazole identifies several key disconnections that form the basis of potential synthetic routes. The primary disconnections are the C4-Br bond and the C5-CH₂OCH₃ bond.

Disconnection of the C4-Br bond: This pathway suggests that the final step of the synthesis could be the bromination of a 5-(methoxymethyl)-1,2-thiazole (B3252584) precursor. This approach relies on achieving regioselective bromination at the C4 position, which can be challenging due to the inherent reactivity of the thiazole (B1198619) ring.

Disconnection of the C5-CH₂OCH₃ bond: This strategy involves forming the methoxymethyl ether on a pre-existing 4-bromo-1,2-thiazole scaffold. This would typically start from a 4-bromo-5-(hydroxymethyl)-1,2-thiazole intermediate.

Disconnection of the thiazole ring: A more fundamental approach involves constructing the thiazole ring from acyclic precursors that already contain the necessary bromo and methoxymethyl functionalities, or precursors that allow for their introduction after cyclization. The Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, is a classic example of this type of strategy. ijper.orgwjrr.org

These retrosynthetic pathways highlight the central challenges: the regioselective introduction of the bromine atom at position 4 and the stable installation of the methoxymethyl group at position 5.

Synthetic Approaches for the Introduction of Bromine at Position 4 of the Thiazole Ring

Achieving regioselective bromination at the C4 position of a thiazole ring is a significant synthetic hurdle. Several methods have been developed to control the position of halogenation on the thiazole nucleus.

Direct electrophilic bromination of an unsubstituted or substituted thiazole ring can be accomplished using various brominating agents. However, the regioselectivity of this reaction is highly dependent on the electronic properties of the substituents already present on the ring.

The thiazole ring is susceptible to electrophilic substitution, and the position of attack is governed by the stability of the resulting intermediate. In many cases, the C5 position is preferentially brominated. For instance, the reaction of 4-(4-halophenyl)-2-methylthiazoles with N-bromosuccinimide (NBS) results in bromination at the 5-position via an electrophilic substitution mechanism. nih.gov Direct bromination at C4 is often difficult to achieve with high selectivity unless a directing group is present at another position on the ring that electronically favors substitution at C4.

Table 1: Common Brominating Agents and Regioselectivity

| Brominating Agent | Typical Conditions | General Regioselectivity on Thiazoles |

| N-Bromosuccinimide (NBS) | CCl₄, light or radical initiator | Often favors C5 position in electrophilic substitution nih.gov |

| Bromine (Br₂) | Acetic acid or other polar solvents | Can lead to mixtures of isomers or polybromination |

| 1,1′-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT) | One-pot procedures | Used as a "bromineless" bromine source researchgate.net |

To overcome the regioselectivity challenges of direct bromination, sequential bromination-debromination strategies have been developed. nih.govlookchem.com This approach allows for the synthesis of specific bromothiazole isomers, including 4-bromothiazole (B1332970), that are otherwise difficult to obtain. researchgate.netacs.org The general principle involves an initial, often exhaustive, bromination of the thiazole ring to produce a di- or tri-brominated intermediate. This is followed by a selective debromination step.

The success of this method hinges on the differential reactivity of the C-Br bonds at various positions of the thiazole ring. For example, the C-Br bond at the 2-position of thiazole is often more susceptible to cleavage than bonds at the 4- or 5-positions. lookchem.com By carefully choosing the reducing agent and reaction conditions, a specific bromine atom can be removed, leaving the desired isomer. This method has been successfully used to produce a complete family of bromothiazoles, including 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole, often without the use of hazardous elemental bromine. nih.gov

Halogen-metal exchange is a powerful and highly regioselective method for functionalizing heterocyclic rings. wikipedia.org This technique is particularly useful for preparing 2,4-disubstituted thiazoles. researchgate.net The process typically involves a bromine-lithium or bromine-magnesium exchange reaction on a polybrominated thiazole precursor at low temperatures. mdpi.comtcnj.edu

The general procedure is as follows:

A dibromothiazole (e.g., 2,4-dibromothiazole (B130268) or 4,5-dibromothiazole) is treated with an organometallic reagent, most commonly an alkyllithium such as n-butyllithium, at cryogenic temperatures (e.g., -78 °C to -100 °C). tcnj.edu

The organolithium reagent selectively exchanges with one of the bromine atoms, creating a lithiated thiazole intermediate. The selectivity of this exchange is dictated by factors such as the relative acidity of the protons adjacent to the halogens.

The resulting organolithium species is then "quenched" by reacting it with an electrophile. To introduce a bromine atom at the newly metalated site, an electrophilic bromine source such as carbon tetrabromide (CBr₄) can be used. researchgate.net

This methodology offers precise positional control that is often unattainable through direct electrophilic substitution. The use of Grignard reagents, formed via bromine-magnesium exchange with reagents like isopropylmagnesium chloride (i-PrMgCl), is also a viable alternative to the more reactive organolithium compounds. researchgate.netmdpi.com

Table 2: Reagents for Halogen-Metal Exchange

| Reagent | Typical Conditions | Purpose |

| n-Butyllithium (n-BuLi) | THF, -78°C to -100°C | Bromine-lithium exchange tcnj.edu |

| i-PrMgCl / n-BuLi combination | Non-cryogenic conditions | Selective bromine-metal exchange on substrates with acidic protons mdpi.comnih.gov |

| Isopropylmagnesium chloride (i-PrMgCl) | THF | Bromine-magnesium exchange to form a Grignard reagent mdpi.com |

Strategies for Installing the Methoxymethyl Group at Position 5

The methoxymethyl (MOM) group is commonly used in organic synthesis as a protecting group for alcohols. wikipedia.org The installation of this group at the C5 position of the thiazole ring is a critical step in the synthesis of the target compound.

The most direct method for installing the methoxymethyl group involves the etherification of a 5-(hydroxymethyl)thiazole precursor. This transformation can be accomplished using standard protocols for MOM ether formation. wikipedia.org

The typical procedure involves:

Deprotonation of the alcohol in a 5-(hydroxymethyl)thiazole precursor using a non-nucleophilic base, such as sodium hydride (NaH) or N,N-diisopropylethylamine (DIPEA).

Reaction of the resulting alkoxide with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl).

An alternative, acid-catalyzed method involves the reaction of the alcohol with dimethoxymethane.

It is crucial that the precursor for this step, for example, 4-bromo-5-(hydroxymethyl)-1,2-thiazole, is synthesized first. The synthesis of substituted thiazoles can be achieved through various means, including the condensation of α-halo ketones with thioamides. nih.govmdpi.com

Table 3: Reagents for Methoxymethyl Ether Formation

| Reagent | Base/Catalyst | Typical Solvent |

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane |

| Dimethoxymethane | Acid catalyst (e.g., p-toluenesulfonic acid) | Dichloromethane |

Nucleophilic Substitution Reactions to Introduce the 5-Substituent

The introduction of the 5-(methoxymethyl) group onto the 4-bromo-1,2-thiazole scaffold is typically achieved through a nucleophilic substitution pathway. This process generally involves a two-step sequence starting from a 4-bromo-5-methyl-1,2-thiazole intermediate.

First, the methyl group at the 5-position is activated by converting it into a better leaving group. This is commonly accomplished via a free-radical halogenation reaction. For instance, treatment with N-bromosuccinimide (NBS) under light irradiation can selectively brominate the methyl group to yield a 4-bromo-5-(bromomethyl)-1,2-thiazole (B2483273) intermediate. nih.gov This benzylic-type bromination is a standard procedure for activating methyl groups adjacent to aromatic rings for subsequent substitution. nih.gov

The second step is a nucleophilic substitution reaction on the newly formed 5-(bromomethyl) group. The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.comtcichemicals.com The 4-bromo-5-(bromomethyl)-1,2-thiazole intermediate is treated with a methoxide (B1231860) source, typically sodium methoxide (NaOCH₃), in a suitable solvent. The methoxide ion acts as a nucleophile, displacing the bromide ion via an Sₙ2 mechanism to form the desired C-O bond, yielding this compound. masterorganicchemistry.com This halogenation/nucleophilic substitution protocol is an effective strategy for producing 5-substituted thiazoles. jocpr.com

Activation: 4-bromo-5-methyl-1,2-thiazole + NBS → 4-bromo-5-(bromomethyl)-1,2-thiazole

Substitution: 4-bromo-5-(bromomethyl)-1,2-thiazole + NaOCH₃ → this compound

This sequential approach allows for the controlled and specific introduction of the methoxymethyl substituent at the 5-position of the isothiazole (B42339) ring.

Convergent and Divergent Synthetic Routes to the 1,2-Thiazole Core

The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies, which differ in how the molecular framework is assembled and diversified.

A convergent synthesis strategy involves the independent synthesis of two or more complex fragments of the target molecule, which are then combined in the final stages of the process to form the product. thieme-connect.com For the 1,2-thiazole core, this could involve a [4+1] annulation, where a four-atom fragment is reacted with a reagent that supplies the fifth atom to complete the ring. organic-chemistry.org For example, a transition-metal-free, one-pot synthesis of 3,5-disubstituted isothiazoles can be achieved from β-ketodithioesters, which provide a C-C-C-S fragment, and an ammonia (B1221849) source like ammonium (B1175870) acetate, which provides the nitrogen atom. organic-chemistry.orgsci-hub.se This method relies on a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds necessary for the isothiazole ring. organic-chemistry.org Another convergent approach involves the transformation of other heterocycles; for instance, a substituted isoxazole (B147169) can be reductively opened to an enamine ketone, which is then cyclized with a sulfurizing agent like phosphorus pentasulfide to form the isothiazole ring. thieme-connect.com

In contrast, a divergent synthesis begins with a common core structure that is subsequently modified to create a library of diverse analogues. sci-hub.se This approach is highly efficient for structure-activity relationship studies. For this compound, a divergent strategy would commence with a pre-formed and suitably substituted isothiazole core, such as 3,5-dihaloisothiazole-4-carbonitrile. sci-hub.se This common intermediate can then undergo a series of regioselective functionalization reactions. Modern synthetic methods, including direct C-H activation and various cross-coupling reactions (e.g., Stille, Negishi, Sonogashira), allow for the selective introduction of substituents at the C3, C4, and C5 positions of the isothiazole ring. sci-hub.se A plausible divergent route to the target compound could start with 5-methyl-1,2-thiazole. This common precursor could be brominated at the 4-position, and the 5-methyl group could be functionalized in various ways (as described in section 2.3.2) to generate a diverse set of 5-substituted derivatives, including the target methoxymethyl compound.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of synthetic routes toward substituted 1,2-thiazoles are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include catalysts, solvents, reagents, temperature, and reaction time.

The choice of catalyst and base is critical. In one study on isothiazole synthesis, the nature of the base used was found to be crucial; using N-ethyldiisopropylamine or triethylamine (B128534) alone resulted in yields below 18%. thieme-connect.com However, a sequential addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by triethylamine dramatically improved the yield to 90%. thieme-connect.com Similarly, in a Brønsted acid-promoted synthesis of thiazoles, a screening of various acids showed that isonicotinic acid was the optimal additive, increasing the product yield significantly compared to other acids like formic acid or TFA. researchgate.net

| Entry | Acid Additive | Yield (%) |

|---|---|---|

| 1 | Formic Acid | 24 |

| 2 | TFA | 45 |

| 3 | PivOH | 58 |

| 4 | Isonicotinic Acid | 66 |

Solvent selection also plays a pivotal role. The same Brønsted acid-promoted reaction was tested in various solvents, with DMSO proving far superior to others like DMF, toluene, or 1,4-dioxane, where yields dropped sharply. researchgate.net In some cases, greener solvents like water or even solvent-free conditions can be employed to enhance efficiency and environmental safety. nih.govbepls.com

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | DMSO | 66 |

| 2 | DMF | 15 |

| 3 | Toluene | <5 |

| 4 | 1,4-Dioxane | <5 |

The addition of specific reagents can be optimized to facilitate key steps. For example, in the synthesis of thiazolo[5,4-d]thiazoles, the addition of sodium metabisulfite (B1197395) as an oxidant was found to be essential for the dehydrogenation step, increasing the product yield from a mere 8% to 75%. mdpi.com For cross-coupling reactions to functionalize the isothiazole ring, conditions can be fine-tuned by selecting an optimal combination of catalyst (e.g., Pd(OAc)₂), base (e.g., KF), and a phase transfer catalyst like 18-crown-6 (B118740) to achieve high yields. sci-hub.se Such systematic optimization is crucial for developing robust, high-yielding, and selective syntheses of complex targets like this compound.

Reactivity and Chemical Transformations of 4 Bromo 5 Methoxymethyl 1,2 Thiazole

Transformations Involving the Bromine Atom at Position 4

The bromine atom at the C4 position of the thiazole (B1198619) ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom at the C4 position of 4-bromo-5-(methoxymethyl)-1,2-thiazole serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl or vinyl-substituted thiazoles. While specific examples for this compound are not extensively documented, the reactivity of similar 4-bromothiazole (B1332970) systems suggests that it would readily participate in such reactions. Generally, these reactions are carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The alkynylation of 4-bromothiazoles proceeds efficiently under these conditions, indicating that this compound would be a suitable substrate for introducing alkynyl moieties at the C4 position.

The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide, is also applicable to brominated thiazoles. nih.gov This reaction is known for its high yields and tolerance of a wide range of functional groups. For instance, the Negishi cross-coupling of 2-substituted 4-bromothiazoles has been shown to proceed in high yields (88-97%). nih.gov This suggests that this compound could be effectively coupled with various organozinc reagents to introduce alkyl, aryl, or other organic substituents at the C4 position.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 4-Bromothiazole Systems

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Typical Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromothiazole derivative, Arylboronic acid | Pd(PPh₃)₄, Base | 4-Arylthiazole | Good to Excellent | N/A |

| Sonogashira | 4-Bromothiazole derivative, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | 4-Alkynylthiazole | Good | nih.gov |

| Negishi | 4-Bromothiazole derivative, Organozinc reagent | Pd(0) catalyst | 4-Substituted thiazole | 88-97% | nih.gov |

While less common than in highly electron-deficient aromatic systems, nucleophilic aromatic substitution (SNAr) can occur at the C4 position of the thiazole ring. The thiazole ring itself is somewhat electron-deficient, and the presence of the bromine atom can facilitate substitution by strong nucleophiles.

The reactivity of halogenated thiazoles towards nucleophiles is influenced by the position of the halogen. In some cases, 4-halogenothiazoles have shown greater reactivity than their 2-halogenated isomers. rsc.org These reactions typically proceed through an addition-elimination mechanism. The success of SNAr on this compound would likely depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the bromide. The rate and feasibility of these reactions can be sensitive to the solvent, the counterion of the nucleophile, and steric factors. rsc.org

The bromine atom at C4 can be exploited to generate organometallic intermediates through halogen-metal exchange reactions. These intermediates are potent nucleophiles and can react with a variety of electrophiles to form new C-C or C-heteroatom bonds.

Magnesium-Halogen Exchange: The formation of a Grignard reagent from this compound can be achieved through magnesium-halogen exchange. This typically involves reacting the brominated thiazole with an alkylmagnesium halide, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of LiCl to enhance reactivity. researchgate.net The resulting thiazol-4-ylmagnesium halide is a versatile intermediate that can be used in subsequent reactions with electrophiles like aldehydes, ketones, and nitriles.

Lithium-Halogen Exchange: Alternatively, a highly reactive thiazolyllithium species can be generated via lithium-halogen exchange. This is typically accomplished by treating the 4-bromothiazole derivative with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to prevent side reactions. nih.govrsc.org The resulting 4-lithiated thiazole is a powerful nucleophile that can be used in a wide array of synthetic transformations. For instance, bromo-lithium exchange at the C4 position of 2-substituted 4-bromothiazoles has been successfully used to create carbon nucleophiles for further cross-coupling reactions. nih.gov

Reactions of the Methoxymethyl Group at Position 5

The methoxymethyl (MOM) ether at the C5 position serves as a protecting group for the hydroxymethyl functionality. Its removal and the subsequent reactions of the exposed hydroxyl group are key synthetic manipulations.

The removal of the MOM group is a common transformation in organic synthesis, and several methods are available that avoid the use of transition metals.

Acid-Catalyzed Deprotection: The MOM ether is labile under acidic conditions. wikipedia.org Treatment with protic acids such as hydrochloric acid or p-toluenesulfonic acid (pTSA) can effectively cleave the ether to reveal the corresponding alcohol. eurekaselect.com Lewis acids can also be employed for this purpose. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. For example, a solvent-free deprotection using pTSA has been reported as an environmentally friendly approach. eurekaselect.com

Other Transition-Metal-Free Methods: A variety of other reagents can effect the deprotection of MOM ethers under mild, non-acidic conditions. For instance, trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2'-bipyridyl can deprotect aromatic MOM ethers. nih.gov Another reported method involves the use of zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH) for a rapid and selective deprotection. researchgate.net

Table 2: Selected Methods for Deprotection of Methoxymethyl (MOM) Ethers

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Protic Acids (e.g., HCl, pTSA) | Acidic medium | Common, effective | wikipedia.orgeurekaselect.com |

| Lewis Acids | Varies | Can be tailored to substrate | wikipedia.org |

| TMSOTf, 2,2'-bipyridyl | CH₃CN, 0 °C to rt | Mild, non-acidic | nih.gov |

| ZnBr₂, n-PrSH | Varies | Rapid and selective | researchgate.net |

| CBr₄ | iPrOH, reflux | Catalytic, mild | researchgate.net |

Once the MOM group is removed to yield (4-bromo-1,2-thiazol-5-yl)methanol, the resulting primary alcohol can undergo a variety of standard chemical transformations.

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. The choice of reagent will determine the oxidation state of the product. For example, mild oxidants like pyridinium (B92312) chlorochromate (PCC) would likely yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the carboxylic acid.

Esterification and Etherification: The alcohol can be converted to esters through reaction with acyl chlorides or carboxylic acids under appropriate conditions (e.g., Fischer esterification). Similarly, etherification can be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups. Alternatively, direct conversion to a halide (e.g., using SOCl₂ or PBr₃) would provide a substrate for further nucleophilic substitution or organometallic reactions.

Electrophilic and Nucleophilic Reactivity of the Thiazole Ring System

The reactivity of the 1,2-thiazole (isothiazole) ring in this compound is dictated by the electronic properties of the heterocyclic system and the influence of its substituents. The nitrogen atom exerts a strong electron-withdrawing effect, which generally deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic attack or deprotonation at specific positions.

Positional Selectivity in Electrophilic Substitution Reactions (e.g., nitration, sulfonation)

The 1,2-thiazole ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom, rendering it generally unreactive towards electrophilic aromatic substitution. This characteristic is comparable to other nitrogen-containing heterocyles like pyridine (B92270). When such reactions do occur on an unsubstituted isothiazole (B42339), the C4 position is the most favored site for electrophilic attack, as it is the most electron-rich carbon atom in the ring.

In the case of this compound, the positions most susceptible to electrophilic attack (C4 and C5) are already substituted. The remaining C3 position is adjacent to the electron-withdrawing nitrogen atom, making it highly deactivated and electronically unfavorable for attack by an electrophile. Consequently, electrophilic substitution reactions such as nitration or sulfonation on this compound are highly disfavored and would be expected to require exceptionally harsh conditions, if they proceed at all. The ring is effectively deactivated towards further electrophilic substitution.

Metalation and Anionoid Substitution at Other Thiazole Ring Positions

While the isothiazole ring is resistant to electrophiles, its protons can be removed by strong bases, a process known as metalation. This creates a powerful nucleophilic center that can readily react with a wide range of electrophiles. For this compound, the only available ring carbon for deprotonation is the C3 position.

The proton at C3 can be abstracted by a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), typically at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive 3-lithio-1,2-thiazole intermediate. This intermediate serves as a versatile synthon for introducing a variety of functional groups at the C3 position through reaction with different electrophiles. This two-step sequence is a powerful method for the regioselective functionalization of the isothiazole core.

| Reaction Step | Reagent(s) | Product |

| Metalation | n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) in THF, -78 °C | 3-Lithio-4-bromo-5-(methoxymethyl)-1,2-thiazole |

| Anionoid Substitution | 1. Carbon Dioxide (CO₂) 2. Acid work-up | This compound-3-carboxylic acid |

| Aldehydes/Ketones (e.g., R₂C=O) | 3-(Hydroxyalkyl)-4-bromo-5-(methoxymethyl)-1,2-thiazole | |

| Alkyl Halides (e.g., R-X) | 3-Alkyl-4-bromo-5-(methoxymethyl)-1,2-thiazole |

Cycloaddition Reactions and Ring Transformations

The aromatic character of the 1,2-thiazole ring generally makes it a reluctant participant in cycloaddition reactions. Due to its aromatic stabilization, it does not readily act as a diene or dienophile in Diels-Alder reactions under normal conditions.

However, the reactivity of the isothiazole core can be significantly altered through modification. Oxidation of the ring's sulfur atom to a sulfone (1,1-dioxide) transforms the system into a potent dienophile. clockss.org These isothiazole-1,1-dioxides readily undergo [π4+π2] cycloaddition reactions with various dienes. clockss.org Similarly, activated isothiazole derivatives can participate in 1,3-dipolar cycloadditions. clockss.org

For the parent this compound, significant activation, likely through oxidation of the sulfur, would be a prerequisite for it to engage in cycloaddition chemistry. Without such activation, it is not expected to be reactive in these types of transformations. Ring transformation reactions for the isothiazole nucleus typically require high energy inputs, such as thermolysis or photolysis, and often proceed through ring-opening to an unstable intermediate followed by rearrangement and re-cyclization.

Oxidative and Reductive Transformations

The heteroatoms within the 1,2-thiazole ring provide sites for both oxidative and reductive transformations.

Oxidation: The sulfur atom at position 1 is susceptible to oxidation. Treatment with common oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), can convert the sulfide (B99878) first to the corresponding 1-oxide (sulfoxide) and, with a stronger or excess oxidant, to the 1,1-dioxide (sulfone). clockss.org As mentioned previously, these oxidized derivatives exhibit markedly different chemical reactivity compared to the parent heterocycle. clockss.org

Reduction: The aromatic 1,2-thiazole ring is generally stable and resistant to mild reducing conditions, such as catalytic hydrogenation with platinum, which typically would not affect the ring. pharmaguideline.com However, the ring can be cleaved under more forceful reductive conditions. A common method for the reductive degradation of sulfur-containing heterocycles is treatment with Raney Nickel. pharmaguideline.com This reagent effects a desulfurization reaction, leading to the cleavage and destruction of the heterocyclic ring. pharmaguideline.com

| Transformation | Reagent(s) | Expected Product(s) |

| Oxidation | 1 equiv. m-CPBA | This compound-1-oxide |

| ≥2 equiv. m-CPBA | This compound-1,1-dioxide | |

| Reduction | Raney Nickel (Ra-Ni) | Ring cleavage and desulfurization products |

| Platinum, H₂ | No reaction on the ring |

Advanced Spectroscopic and Computational Analysis

Elucidation of Molecular Structure through Comprehensive NMR Techniques (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds. For 4-Bromo-5-(methoxymethyl)-1,2-thiazole, a combination of ¹H, ¹³C, and 2D NMR techniques would be employed to assign all proton and carbon signals and to establish connectivity within the molecule.

Based on the analysis of related thiazole (B1198619) derivatives, the expected NMR data can be predicted. ekb.egdergipark.org.trresearchgate.netchemicalbook.com The ¹H NMR spectrum is anticipated to show three distinct signals. The proton on the thiazole ring (H3) would likely appear as a singlet in the aromatic region. The methylene (B1212753) protons (-CH₂-) of the methoxymethyl group are expected to resonate as a singlet, and the methyl protons (-OCH₃) would also present as a singlet, typically at a more upfield chemical shift.

The ¹³C NMR spectrum would provide insights into the carbon framework. Key resonances would include those for the two carbon atoms of the thiazole ring (C4 and C5), with the carbon bearing the bromine atom (C4) being significantly influenced by the halogen's electronic effects. Additional signals would correspond to the methylene carbon (-CH₂-) and the methyl carbon (-OCH₃) of the methoxymethyl substituent.

To definitively assign these signals and confirm the structure, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. HSQC would correlate the proton signals to their directly attached carbon atoms, while HMBC would reveal long-range couplings between protons and carbons, confirming the connectivity between the thiazole ring and the methoxymethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~8.0-8.5 | - |

| -CH₂- | ~4.5-5.0 | ~65-75 |

| -OCH₃ | ~3.3-3.8 | ~55-60 |

| C3 | - | ~140-150 |

| C4 | - | ~110-120 |

| C5 | - | ~155-165 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing its conformational landscape. The vibrational spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

Thiazole Ring Vibrations: A series of characteristic bands for the C=N, C=C, and C-S stretching and ring deformation modes.

C-H Stretching: Vibrations corresponding to the aromatic C-H on the thiazole ring and the aliphatic C-H bonds of the methoxymethyl group.

C-O Stretching: A strong absorption band indicative of the ether linkage in the methoxymethyl substituent.

C-Br Stretching: A characteristic band in the lower frequency region of the IR spectrum, confirming the presence of the bromine atom.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=N Stretch (Thiazole) | 1650-1550 |

| C=C Stretch (Thiazole) | 1550-1450 |

| C-O-C Stretch (Ether) | 1150-1085 |

| C-Br Stretch | 600-500 |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₅H₆BrNOS. mdpi.comsemanticscholar.org The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by two mass units. nist.govrsc.org

The fragmentation pattern observed in the mass spectrum upon electron ionization would offer further structural information. Common fragmentation pathways for bromo-thiazole derivatives often involve the loss of the bromine atom, cleavage of the substituent side chains, and rupture of the thiazole ring. nih.govnih.gov Predicted key fragments for this compound would include ions corresponding to the loss of a methoxy (B1213986) group (-OCH₃), a methoxymethyl radical (-CH₂OCH₃), and the bromine atom.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 206.95/208.95 |

| [M - OCH₃]⁺ | 175.9/177.9 |

| [M - CH₂OCH₃]⁺ | 161.9/163.9 |

| [M - Br]⁺ | 128.0 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the public domain, analysis of related substituted 1,2-thiazole and other thiazole derivatives allows for a general description of its expected solid-state features. mdpi.comnih.govrsc.orgnih.govrsc.orgmdpi.com

The 1,2-thiazole ring is expected to be essentially planar. The bond lengths and angles within the ring would be consistent with its aromatic character. The bromine atom and the methoxymethyl group would be substituted at the C4 and C5 positions, respectively. In the solid state, intermolecular interactions such as halogen bonding (involving the bromine atom), hydrogen bonding (if co-crystallized with a suitable solvent), and van der Waals forces would likely play a significant role in the crystal packing. The conformation of the methoxymethyl group relative to the thiazole ring would also be determined, likely adopting a staggered conformation to minimize steric hindrance.

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules in the absence of experimental data. researchgate.netshd-pub.org.rsnih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

DFT calculations can provide a detailed picture of the electronic distribution within this compound. The analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. nih.govresearchgate.netirjweb.comresearchgate.net

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. shd-pub.org.rsresearchgate.net For halogenated thiazoles, the HOMO is often localized on the thiazole ring and the sulfur atom, while the LUMO can be distributed over the ring and the substituent groups. The presence of the electron-withdrawing bromine atom is expected to lower the energy of both the HOMO and LUMO and potentially reduce the HOMO-LUMO gap, thereby influencing the molecule's reactivity. nih.gov

Table 4: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Trend/Value |

| HOMO Energy | Relatively low due to electronegative atoms |

| LUMO Energy | Lowered by the bromo substituent |

| HOMO-LUMO Gap | Moderate, indicating reasonable stability |

| Dipole Moment | Non-zero due to the presence of heteroatoms and the bromo substituent |

Prediction of Reactivity and Mechanistic Pathways

Quantum chemical calculations can also be used to predict the reactivity of this compound and to explore potential reaction mechanisms. researchgate.netijper.org By calculating molecular electrostatic potential (MEP) maps, regions of positive and negative electrostatic potential on the molecule's surface can be visualized. These maps help in identifying sites susceptible to nucleophilic and electrophilic attack.

For this compound, the nitrogen and oxygen atoms are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. The hydrogen atoms and the region around the bromine atom might exhibit positive or electron-deficient character.

Furthermore, computational methods can be employed to model reaction pathways, calculate activation energies, and determine the structures of transition states. This information is invaluable for understanding the mechanisms of reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the substituent group.

Conformational Analysis and Molecular Stability Studies

A comprehensive conformational analysis of this compound would be performed using computational chemistry methods. The primary goal is to identify the most stable three-dimensional arrangements (conformers) of the molecule and to understand the energy landscape that governs its flexibility. This is particularly important for understanding the rotation around the single bonds, especially the C5-CH₂ and CH₂-O bonds of the methoxymethyl substituent.

The process typically begins with a systematic or stochastic conformational search to explore the potential energy surface. Methods like molecular mechanics force fields (e.g., OPLS, MMFF) are often used for an initial, rapid exploration of possible geometries. researchgate.net Following this, the identified low-energy conformers are subjected to more accurate quantum mechanical calculations, predominantly using Density Functional Theory (DFT). researchgate.net

Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-31G** or larger), the geometry of each conformer would be fully optimized to find the local energy minima. researchgate.net The relative energies of these optimized structures are then compared to determine the global minimum—the most stable conformation of the molecule. The energy differences between various conformers, typically within a range of a few kcal/mol, provide insight into their relative populations at thermal equilibrium according to the Boltzmann distribution. researchgate.net Structural parameters such as bond lengths, bond angles, and dihedral angles for each stable conformer would be tabulated to describe their geometries precisely.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For this compound, DFT calculations would be the method of choice to predict its NMR and vibrational (infrared and Raman) spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard for calculating NMR chemical shifts (δ). nih.gov After obtaining the optimized geometry of the most stable conformer(s), GIAO calculations would be performed. The calculated absolute isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. It is common practice to compare these theoretical values with experimental data to confirm structural assignments. mdpi.com For more accurate predictions, especially for proton spectra, specialized functionals like WP04 can be used, and solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM). github.io

Vibrational Frequencies: The analysis of molecular vibrations is crucial for understanding a molecule's structural and bonding characteristics. Harmonic vibrational frequencies can be calculated for the optimized geometry of this compound. nih.gov These calculations yield a set of vibrational modes, each with a specific frequency and intensity, which correspond to the peaks expected in an infrared (IR) or Raman spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov The nature of each vibrational mode (e.g., C-H stretch, C=N stretch, ring deformation) is determined by visualizing the atomic displacements for each frequency.

Below are hypothetical tables representing the kind of data that would be generated from such theoretical predictions.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This data is illustrative and not based on actual calculations for the specified molecule.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C3 | 150.5 | H3 | 8.50 |

| C4 | 115.2 | -CH₂- | 4.60 |

| C5 | 145.8 | -OCH₃ | 3.45 |

| -CH₂- | 68.7 | ||

| -OCH₃ | 59.1 |

Table 2: Selected Predicted Vibrational Frequencies for this compound This data is illustrative and not based on actual calculations for the specified molecule.

| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3080 | C3-H Stretch |

| 2950 | -CH₃ Asymmetric Stretch |

| 2845 | -CH₂- Symmetric Stretch |

| 1550 | C=N Ring Stretch |

| 1420 | Thiazole Ring Stretch |

| 1100 | C-O-C Asymmetric Stretch |

| 650 | C-Br Stretch |

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation of this compound would typically be conducted in a simulated solvent box (e.g., water or an organic solvent) to mimic condensed-phase conditions.

The simulation would solve Newton's equations of motion for every atom in the system, governed by a molecular mechanics force field. This allows for the observation of molecular motions, such as the rotation of the methoxymethyl group, and the flexibility of the thiazole ring. Analysis of the simulation trajectory can reveal preferred conformational states and the timescales of transitions between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound together, one could analyze how they pack and interact in a liquid or amorphous solid state. Radial distribution functions could be calculated to understand the average distance and coordination of different atom types, revealing potential non-covalent interactions like halogen bonding (involving the bromine atom) or hydrogen bonding (involving the ether oxygen). Such simulations are crucial for understanding the macroscopic properties of the compound based on its molecular-level behavior. For instance, studies on other thiazole derivatives have used MD simulations to confirm the stability of molecule-protein complexes and analyze key interactions. nih.gov

Role in Complex Molecular Architectures and Synthetic Strategies

Utilization as a Versatile Building Block for Multi-Substituted Thiazole (B1198619) Scaffolds

The primary utility of 4-Bromo-5-(methoxymethyl)-1,2-thiazole lies in its capacity to serve as a precursor for a wide array of multi-substituted thiazoles. The carbon-bromine bond at the C4 position is an exceptionally versatile synthetic handle, amenable to a variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the regioselective introduction of diverse carbon-based and heteroatomic substituents, transforming the simple starting material into a highly decorated thiazole scaffold.

Palladium-catalyzed reactions are particularly prominent in the functionalization of 4-bromothiazoles. researchgate.netresearchgate.net Methodologies such as the Suzuki-Miyaura (using boronic acids/esters), Stille (using organostannanes), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) couplings enable the formation of new carbon-carbon bonds at the C4 position with high efficiency and functional group tolerance. researchgate.netnih.gov For instance, the Negishi cross-coupling of 4-bromothiazole (B1332970) derivatives with alkyl or aryl zinc halides proceeds in high yields (88-97%), demonstrating a robust method for creating 4-alkyl or 4-aryl thiazoles. nih.gov Similarly, the Sonogashira reaction facilitates the introduction of alkynyl groups, which are valuable for further transformations or as components in conjugated materials. nih.gov

The ability to selectively functionalize the C4 position makes this compound an invaluable tool for constructing libraries of compounds with systematic structural variations, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

| Cross-Coupling Reaction | Coupling Partner | Type of Bond Formed | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acids or Esters | C(sp²) - C(sp²) / C(sp²) - C(sp) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | nih.gov |

| Negishi | Organozinc Halides (Alkyl/Aryl) | C(sp²) - C(sp³) / C(sp²) - C(sp²) | Pd(PPh₃)₄ | nih.gov |

| Stille | Organostannanes (Aryl/Alkynyl) | C(sp²) - C(sp²) / C(sp²) - C(sp) | Pd(PPh₃)₄ | nih.gov |

| Sonogashira | Terminal Alkynes | C(sp²) - C(sp) | PdCl₂(PPh₃)₂, CuI | nih.gov |

| Buchwald-Hartwig | Amines, Amides | C(sp²) - N | Pd₂(dba)₃, Ligands (e.g., XPhos) | rsc.org |

Integration into Fused Heterocyclic Systems

Beyond simple substitution, this compound is a key precursor for the synthesis of fused heterocyclic systems, where the thiazole ring is annulated with another ring. Such fused systems, like thiazolo[4,5-b]pyridines, are of significant interest as purine (B94841) bioisosteres and have demonstrated a range of pharmacological activities, including antimicrobial and anti-inflammatory effects. dmed.org.uaresearchgate.net

The synthesis of these fused architectures often involves a multi-step sequence starting from a 4,5-disubstituted thiazole. The 4-bromo group can be transformed into another functional group, such as an amine via Buchwald-Hartwig amination or a hydroxyl group via nucleophilic substitution, which can then participate in a cyclization reaction with a reactive moiety at the C5 position. The 5-(methoxymethyl) group can be chemically modified (e.g., oxidized to an aldehyde or carboxylic acid) to provide the necessary functionality for the ring-closing step. For example, the Friedländer annulation can be employed, where a 4-amino-5-acylthiazole derivative undergoes condensation with a compound containing an active methylene (B1212753) group to construct the fused pyridine (B92270) ring. nih.gov Solid-phase synthesis techniques have also been developed to produce libraries of these complex scaffolds efficiently. nih.govresearchgate.net

Precursor in the Synthesis of Chemically Diverse Thiazole Derivatives

The term "precursor" aptly describes this compound, as its strategic functionalization leads to a vast chemical space of diverse derivatives. The reactivity of the C-Br bond allows for its conversion into a multitude of other functional groups through both cross-coupling and nucleophilic substitution pathways. nih.gov

For example, bromo-lithium exchange at the C4 position can generate a potent nucleophilic thiazolyl-lithium species. nih.gov This intermediate can be quenched with a wide range of electrophiles to introduce functionalities that are not accessible through cross-coupling, such as carboxyl, formyl, or hydroxymethyl groups. This greatly expands the diversity of accessible molecules. Furthermore, the 5-(methoxymethyl) side chain is not merely a passive substituent; it can be subjected to ether cleavage to unmask a hydroxymethyl group, which can then be oxidized or esterified to introduce further diversity. The nitrogen atom of the thiazole ring itself can also be alkylated or acylated, adding another dimension to the chemical diversification possible from this single precursor. This chemical versatility makes the compound a valuable starting point for generating novel molecular entities for various applications. globalresearchonline.netnih.govnih.gov

Application in Fragment-Based Design and Scaffold Diversification in Chemical Biology Research

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds, starting with the screening of low-molecular-weight fragments that bind weakly to a biological target. nih.govnih.gov Thiazoles are recognized as attractive scaffolds for fragment libraries due to their favorable physicochemical properties and their ability to engage in various binding interactions. nih.govresearchgate.net

This compound is an ideal candidate for inclusion in a fragment library. Its molecular weight is well within the typical range for fragments (under 300 Da), and it possesses key features for FBDD:

Structural Complexity and 3D Shape: The substituted thiazole ring provides a defined three-dimensional vector.

Defined Vector for Growth: The bromine atom offers a specific and reliable point for chemical elaboration, allowing a confirmed fragment hit to be grown into a more potent, drug-like molecule.

Solubility and Physicochemical Properties: The presence of heteroatoms (N, S) and the ether oxygen imparts sufficient polarity to ensure aqueous solubility, a critical factor for biochemical screening assays.

This compound serves not only as a fragment itself but also as a core for scaffold diversification and "scaffold hopping," where the central thiazole core is maintained while peripheral substituents are varied to optimize binding affinity and selectivity for a biological target. nih.gov

| Desirable Fragment Property | Assessment for this compound | Reference |

|---|---|---|

| Low Molecular Weight (<300 Da) | Yes (MW = 208.06 g/mol) | nih.gov |

| Low Complexity | Yes, simple heterocyclic core with two substituents | nih.gov |

| High Solubility | Expected due to polar heteroatoms (N, S, O) | researchgate.net |

| Defined Vector for Elaboration | Yes, the C4-Br bond provides a specific site for chemical modification | nih.govnih.gov |

| Presence of Pharmacophoric Features | Yes (H-bond acceptors, aromatic ring) | nih.gov |

Contributions to Green Chemistry Methodologies in Heterocyclic Synthesis

The principles of green chemistry—which aim to reduce waste, minimize energy consumption, and use less hazardous substances—are increasingly being applied to the synthesis of heterocyclic compounds. bohrium.comresearchgate.net The use of this compound as a building block is compatible with and contributes to these modern, sustainable methodologies.

A key area of development is the use of microwave irradiation to accelerate chemical reactions. scilit.com Palladium-catalyzed cross-coupling reactions involving bromothiazoles can often be performed in minutes under microwave heating, compared to hours required for conventional heating. nih.govnih.gov This not only saves significant energy but can also improve product yields and reduce the formation of byproducts. rsc.org

Furthermore, advancements in catalysis have led to the development of highly efficient palladium catalysts that can be used at very low loadings, minimizing metal contamination in the final product. The use of greener solvents, such as water, ethanol, or ionic liquids, in place of hazardous organic solvents like DMF or toluene, is another important aspect of greening the synthesis of thiazole derivatives from brominated precursors. ijpsonline.com One-pot, multi-component reactions that build complexity rapidly while reducing the number of intermediate purification steps also represent a green approach to which this versatile building block is well-suited. nih.govacs.org

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Reactions for Selective Functionalization

The presence of a bromine atom on the 1,2-thiazole ring of 4-Bromo-5-(methoxymethyl)-1,2-thiazole makes it an ideal candidate for a variety of catalytic cross-coupling reactions. Future research should focus on developing novel and efficient catalytic methods for the selective functionalization of the C4 position. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, could be explored to introduce a diverse range of substituents, including aryl, heteroaryl, and alkynyl groups. The development of these methodologies would significantly expand the chemical space accessible from this starting material, enabling the synthesis of a library of novel 1,2-thiazole derivatives. Investigating the use of other transition metal catalysts, such as those based on copper or nickel, could also lead to new and complementary reactivity pathways. researchgate.net

Advanced Mechanistic Investigations of Key Transformations

A significant gap in the current understanding of this compound is the lack of detailed mechanistic information regarding its formation and reactivity. Future studies should employ advanced analytical techniques to investigate the mechanisms of key transformations involving this compound. For instance, understanding the regioselectivity of the synthesis of the 4-bromo-5-(methoxymethyl) isomer over other potential isomers is crucial for optimizing its production. Furthermore, detailed kinetic and in-situ spectroscopic studies of its cross-coupling reactions would provide valuable insights into the catalytic cycle and help in the design of more efficient catalysts. Such mechanistic understanding is fundamental for the rational design of synthetic routes and the prediction of reaction outcomes.

High-Throughput Synthesis and Combinatorial Chemistry Approaches

To rapidly explore the potential of the this compound scaffold, high-throughput synthesis and combinatorial chemistry approaches could be employed. By leveraging automated synthesis platforms and parallel reaction formats, a large number of derivatives could be synthesized and screened for various properties. This would involve reacting the parent compound with a diverse set of building blocks under various catalytic conditions. The resulting library of compounds could then be evaluated for biological activity or material properties, accelerating the discovery of new lead compounds or functional materials.

Refinements in Theoretical and Computational Modeling for Predictive Chemistry

Theoretical and computational modeling can play a pivotal role in predicting the properties and reactivity of this compound and its derivatives. mdpi.com Density functional theory (DFT) calculations could be used to investigate the electronic structure, molecular orbital energies, and spectroscopic properties of the molecule. nih.gov Such studies can provide insights into its reactivity, stability, and potential for intermolecular interactions. researchgate.net Furthermore, computational models could be developed to predict the outcomes of various chemical reactions, aiding in the design of synthetic strategies and the prioritization of experimental targets. This predictive capability would streamline the research process and reduce the need for extensive empirical screening.

Q & A

(Basic) What are the established synthetic routes for 4-Bromo-5-(methoxymethyl)-1,2-thiazole, and what reaction conditions are critical for high yields?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized thiazole core. Key steps include:

- Bromination: Introduce bromine at the 4-position using reagents like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride under reflux (60–80°C) .

- Methoxymethylation: Install the methoxymethyl group via nucleophilic substitution or alkylation. For example, reacting 5-hydroxymethyl-1,2-thiazole with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 50–60°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for isolating the pure product.

Critical Conditions:

- Maintain anhydrous conditions during alkylation to avoid hydrolysis.

- Control reaction temperature to prevent ring-opening side reactions common in thiazole chemistry .

(Basic) Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ for C₅H₅BrN₂OS: calc. 235.93, observed 235.91) .

- X-ray Crystallography: Resolve regiochemistry and confirm substitution patterns (e.g., bond angles and distances for Br-C and S-C bonds) .

(Advanced) How can regioselective functionalization of this compound be achieved, particularly at the bromine or methoxymethyl positions?

Methodological Answer:

- Bromine Substitution:

- Methoxymethyl Modification:

- Hydrolyze the methoxymethyl group with HCl (6M) in dioxane (reflux, 6 h) to yield 5-hydroxymethyl derivatives, which can be further esterified or oxidized .

- Key Challenge: Competing reactivity at the thiazole sulfur; use bulky ligands (e.g., t-Bu₃P) to suppress side reactions .

(Advanced) How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Standardize Assays: Reproduce studies using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 h incubation) .

- Control Variables:

- Mechanistic Studies: Perform docking simulations to compare binding affinities with reported targets (e.g., kinase enzymes) and validate via enzyme inhibition assays .

(Advanced) What computational strategies are effective for predicting the reactivity and stability of this compound in drug design?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., bromine as a leaving group, methoxymethyl as a hydrogen-bond donor) .

- MD Simulations: Assess solvation dynamics in water/ethanol mixtures to model pharmacokinetic behavior (e.g., logP ~2.1) .

- ADMET Prediction: Use tools like SwissADME to estimate bioavailability (%ABS >70) and cytochrome P450 interactions .

(Basic) What are the documented chemical reactions and stability concerns for this compound under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions:

- Methoxymethyl group hydrolysis to hydroxymethyl occurs in HCl (1–6M) at elevated temperatures (>60°C) .

- Avoid strong acids (e.g., H₂SO₄) to prevent thiazole ring decomposition.

- Basic Conditions:

- Light Sensitivity: Store in amber vials at –20°C to prevent bromine homolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.